molecular formula C5H7ClN2 B2531415 5-chloro-3,4-dimethyl-1H-pyrazole CAS No. 861585-57-1

5-chloro-3,4-dimethyl-1H-pyrazole

Cat. No.: B2531415
CAS No.: 861585-57-1
M. Wt: 130.58
InChI Key: LAZQLGPTPYSRAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazoles, including 5-chloro-3,4-dimethyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not found in the available literature.

Scientific Research Applications

Phototransformations and Synthesis

A detailed study of chloro(4-methylpent-3-en-1-ynyl)carbene, generated by photolysis of newly synthesized 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, was conducted. This research explored the compound's IR spectrum, structure, photochemical transformations, and reactions with alkenes, providing a method for the synthesis of alkynylchlorocyclopropanes with yields up to 76% through photolysis in benzene in the presence of various alkenes (Gvozdev et al., 2021).

Fluorescent Properties

Research into 1,3,5-triaryl-2-pyrazolines synthesized from 4-alkoxychalcones and (3,4-dimethylphenyl)hydrazine hydrochloride demonstrated these compounds' fluorescent properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation. This indicates potential applications in materials science for fluorescent labeling or sensing technologies (Hasan et al., 2011).

Hydrogen Bonding and Proton Transfer

A comprehensive investigation on hydrogen bonded complexes formed by pyrazoles highlighted the equilibrium between monomers, dimers, and trimers in various states, providing insights into the structural and electronic characteristics of pyrazole-based compounds. This knowledge is valuable for understanding the reactivity and interaction of pyrazoles in chemical and biological systems (Castaneda et al., 2003).

Palladium-catalyzed Arylation

The palladium-catalyzed direct arylation of 5-chloropyrazoles provided a selective access to 4-aryl pyrazoles, previously inaccessible by direct arylation. This method offers a new route for synthesizing substituted pyrazoles, which could be useful in developing pharmaceuticals and agrochemicals (Yan et al., 2012).

Properties

IUPAC Name

3-chloro-4,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-3-4(2)7-8-5(3)6/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZQLGPTPYSRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861585-57-1
Record name 5-chloro-3,4-dimethyl-1H-pyrazole
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